Gusperimus

Description

Properties

IUPAC Name |

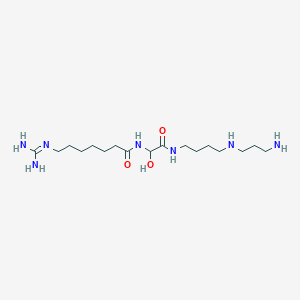

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDINUJSAMVOPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861078 | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |

| Record name | DEOXYSPERGUALIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

98629-43-7 | |

| Record name | Gusperimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gusperimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusperimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUSPERIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Gusperimus in Preclinical Models of Autoimmune Disease: A Technical Guide

Abstract: Gusperimus, a synthetic derivative of the natural product spergualin, is an immunosuppressive agent with a multifaceted and unique mechanism of action. Initially developed for its utility in preventing organ transplant rejection, for which it is approved in Japan, its potent immunomodulatory properties have made it a subject of intense investigation for the treatment of various autoimmune diseases.[1][2] Unlike many conventional immunosuppressants that target specific lymphocyte populations, this compound exerts its effects through the complex inhibition of multiple signaling pathways involved in the activation and proliferation of key immune cells, including T cells, B cells, and monocytes/macrophages.[1] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, summarizes its efficacy in key preclinical autoimmune disease models with quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's immunosuppressive activity is not attributed to a single molecular target but rather to its ability to interfere with several critical intracellular signaling cascades. This pleiotropic effect allows it to modulate both innate and adaptive immune responses.

1.1 Inhibition of NF-κB Signaling A primary mechanism of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation and immune cell activation. This compound interacts with Heat Shock Proteins Hsp70 and Hsp90.[1][2] This interaction is believed to interfere with the function of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. As a result, the NF-κB p65/p50 dimer is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][2]

1.2 Interference with Protein Synthesis and Cell Cycle Progression this compound inhibits the proliferation of immune cells by arresting the cell cycle and disrupting protein synthesis through at least three distinct mechanisms:[1]

-

Akt Kinase Inhibition: It suppresses the activity of Akt kinase, a central molecule in cell survival and metabolism. This downregulates the activity of p70 S6 kinase, a key regulator of protein synthesis.[1]

-

Inhibition of eIF2α Activation: By binding to Hsc70, this compound inhibits the activation of eukaryotic initiation factor 2α (eIF2α), a critical step in the initiation of translation.[1]

-

Inhibition of Deoxyhypusine (B1670255) Synthase: It directly inhibits deoxyhypusine synthase, an enzyme required for the activation of eukaryotic initiation factor 5A (eIF5A), which is involved in translation elongation.[1]

This combined assault on protein synthesis effectively halts the proliferation of rapidly dividing immune cells. It has been shown to inhibit the interleukin-2-stimulated maturation of T cells into the S and G2/M phases of the cell cycle.[3]

1.3 Suppression of Cytokine Production this compound significantly attenuates the production and secretion of a broad range of cytokines. This includes the pro-inflammatory cytokines interferon-gamma (IFNγ), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as the regulatory cytokine IL-10.[1][4] This widespread cytokine suppression contributes to its potent anti-inflammatory effects observed in various disease models.

Efficacy in Preclinical Autoimmune Disease Models

This compound has demonstrated significant efficacy, both as a prophylactic and a therapeutic agent, in a wide array of animal models that recapitulate the pathology of human autoimmune diseases.[2]

2.1 Systemic Lupus Erythematosus (SLE) Models In the MRL/MpJ-lpr/lpr (MRL/lpr) mouse model, which spontaneously develops a severe lupus-like syndrome, this compound has shown profound therapeutic effects.[5]

| Model | Treatment Regimen | Key Outcomes | Reference |

| MRL/lpr Mice | Prophylactic or therapeutic daily intraperitoneal injections. | Markedly suppressed lymphadenopathy, reduced circulating anti-DNA antibody titers, and ameliorated lupus nephritis. | [5] |

| MRL Mice | Therapeutic administration of 15-deoxyspergualin. | Significantly inhibited the progression of lupus nephritis, analyzed via immunopathological markers. | [2] |

2.2 Vasculitis and Glomerulonephritis (GN) Models this compound has been particularly effective in models of renal inflammation, which aligns with its clinical investigation for ANCA-associated vasculitis and lupus nephritis.[1][2]

| Model | Treatment Regimen | Key Outcomes | Reference |

| Murine Crescentic GN (SCG/Kj) | Prophylactic or therapeutic administration. | Improved mortality, reduced proteinuria, decreased glomerular crescent formation, and lowered MPO-ANCA titers. | [2] |

| Rat Anti-GBM Disease | Not specified. | Reduced MHC class II expression on mesangial cells and decreased their proliferation. | [2] |

| Rat Focal Segmental GN | Not specified. | Reduced proteinuria and histological damage compared to untreated animals. | [2] |

2.3 Multiple Sclerosis (MS) and Arthritis Models The anti-proliferative and anti-inflammatory effects of this compound are also beneficial in models of T-cell-driven diseases like MS and rheumatoid arthritis (RA).

| Model | Treatment Regimen | Key Outcomes | Reference |

| Experimental Allergic Encephalomyelitis (EAE) | Prophylactic or therapeutic administration. | Disease-modifying activity observed in both acute and chronic relapsing models of EAE. | [2] |

| Various Arthritis Models | Not specified. | Shown to be effective in animal models of RA. | [2] |

Experimental Protocols and Methodologies

The successful evaluation of this compound in preclinical settings requires robust and well-defined experimental protocols.

3.1 General Administration in Rodent Models

-

Formulation: this compound hydrochloride is typically dissolved in a sterile saline or phosphate-buffered saline (PBS) solution for injection.

-

Routes of Administration: The most common routes are intraperitoneal (IP) and subcutaneous (SC) injection.[3][5]

-

Dosing: Dosing can vary significantly depending on the model and whether the goal is prophylaxis or treatment of established disease. Doses in clinical studies for refractory Wegener's Granulomatosis (GPA) were 0.5 mg/kg/day.[6] Animal studies often use doses in the range of 1-5 mg/kg/day. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for their specific model.

3.2 Protocol: Efficacy Study in an EAE Mouse Model This protocol outlines a typical therapeutic study to assess the efficacy of this compound in an established EAE model, which mimics human multiple sclerosis.

-

1. Disease Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion containing MOG35-55 peptide in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.

-

2. Monitoring and Grouping: Mice are weighed and scored daily for clinical signs of EAE based on a 0-5 scale (0=normal; 1=limp tail; 2=hindlimb weakness; 3=hindlimb paralysis; 4=quadriplegia; 5=moribund).

-

3. Therapeutic Treatment: Upon reaching a clinical score of 1.0-2.0, mice are randomized into treatment groups (e.g., Vehicle control, this compound at 2.5 mg/kg). Treatment is administered daily via subcutaneous injection for a defined period (e.g., 14-21 days).

3.3 Protocol: In Vitro Macrophage Cytokine Suppression Assay This assay is used to determine the direct effect of this compound on inflammatory cytokine production by macrophages.

-

1. Cell Culture: A murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages are seeded in 96-well plates and allowed to adhere.[1]

-

2. Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.

-

3. Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

4. Incubation: The cells are incubated for a specified time (e.g., 6, 12, or 24 hours).

-

5. Cytokine Measurement: The cell culture supernatant is collected, and the concentration of key cytokines like TNF-α and IL-6 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

-

6. Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for each cytokine is calculated. In one study using a squalene-nanoparticle formulation of this compound, the IC50 in macrophages was 9-fold lower than the free drug.[4]

Summary and Future Directions

This compound stands out as an immunosuppressive agent due to its capacity to inhibit multiple, convergent pathways essential for immune activation. Preclinical studies across a range of autoimmune disease models, including those for lupus, vasculitis, and multiple sclerosis, have consistently demonstrated its potent therapeutic effects.[2][5] The drug's ability to suppress immune cell proliferation, inhibit NF-κB signaling, and broadly reduce cytokine production provides a strong rationale for its clinical development.[1]

Challenges related to the drug's stability and hydrophilicity are being actively addressed through novel formulation strategies, such as encapsulation in nanoparticles, which have been shown to enhance its immunosuppressive effects and reduce cytotoxicity.[1][4] For drug development professionals, this compound represents a compelling candidate for refractory autoimmune conditions. Future preclinical research should focus on its use in combination therapies and on further elucidating the nuances of its interaction with heat shock proteins and protein synthesis machinery to identify biomarkers for patient stratification. The robust data from these well-established animal models provide a solid foundation for the continued clinical investigation of this compound as a valuable therapy for complex autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Biological activities of deoxyspergualin in autoimmune disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Gusperimus (15-deoxyspergualin): A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus, also known as 15-deoxyspergualin (DSG), is a synthetic analog of the natural product spergualin, originally isolated from the bacterium Bacillus laterosporus. Initially investigated for its antitumor properties, this compound was later identified as a potent immunosuppressive agent. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details the key experimental protocols that have been instrumental in elucidating its biological functions and presents quantitative data in a structured format to facilitate understanding and further research. The guide also includes a detailed visualization of the core signaling pathway affected by this compound, providing a valuable resource for researchers in immunology, pharmacology, and drug development.

Discovery and History

Spergualin, the parent compound of this compound, was first isolated from the culture filtrate of Bacillus laterosporus as a substance with antitumor activity.[1] Subsequent research revealed its potent immunosuppressive properties.[2] this compound, a more stable synthetic derivative of spergualin, was developed by Bristol-Myers Squibb.[3] It has been clinically approved and used in Japan for the treatment of acute allograft rejection.[4][5] The drug is typically available in vials containing 100 mg for intravenous or subcutaneous administration. Over the years, numerous analogs of this compound have been synthesized and evaluated to improve its efficacy and stability, leading to the identification of compounds with even greater immunosuppressive activity in preclinical models.

Mechanism of Action

This compound exerts its immunosuppressive effects through a unique mechanism of action that distinguishes it from other immunosuppressants. The core of its activity lies in its ability to bind to the heat shock proteins Hsc70 (Heat shock cognate 71 kDa protein) and Hsp90 (Heat shock protein 90). This interaction is thought to be a critical first step in a cascade of events that ultimately leads to the inhibition of key immune cell functions.

Binding to Heat Shock Proteins

This compound and its active analogs have been shown to bind to a C-terminal regulatory motif on both Hsc70 and Hsp90. This binding has been quantified using techniques such as affinity capillary electrophoresis, revealing dissociation constants (Kd) in the micromolar range, which is consistent with pharmacologically active concentrations. The binding of this compound to these chaperone proteins is believed to interfere with their normal function, which includes assisting in the proper folding and transport of various client proteins within the cell.

Inhibition of NF-κB Signaling Pathway

A major consequence of this compound binding to Hsc70 is the inhibition of the nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a central role in the inflammatory and immune responses by regulating the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate gene transcription. This compound, by interacting with Hsc70, is thought to disrupt the cellular machinery required for the degradation of IκB, thereby preventing NF-κB from entering the nucleus and activating its target genes.

Effects on Lymphocyte Proliferation and Differentiation

The inhibition of NF-κB signaling by this compound has profound effects on lymphocyte function. It has been shown to inhibit the interleukin-2 (B1167480) (IL-2)-stimulated maturation of T cells, arresting them in the G0/G1 phases of the cell cycle and preventing their progression to the S and G2/M phases. This leads to an overall inhibition of activated naive CD4+ T cell growth. Furthermore, this compound can suppress the differentiation of T helper cells into IFN-gamma-secreting Th1 effector cells. The drug also affects B lymphocytes by inhibiting their differentiation into antibody-producing plasma cells.

Quantitative Data

Binding Affinities

| Compound | Target | Kd (μM) | Method |

| This compound (DSG) | Hsc70 | 4 | Affinity Capillary Electrophoresis |

| This compound (DSG) | Hsp90 | 5 | Affinity Capillary Electrophoresis |

Table 1: Binding affinities of this compound for Hsc70 and Hsp90.

Pharmacokinetic Parameters

| Species | Administration | T1/2 (h) | Cmax | AUC | Bioavailability (%) |

| Human | Intravenous | ~1 | - | - | 100 |

| Human | Subcutaneous | - | - | - | - |

| Rat | Intravenous | ~0.6 | - | - | - |

| Monkey | Intravenous | ~0.5 | - | - | - |

Table 2: Summary of pharmacokinetic parameters of this compound in different species. Data is limited and further studies are required for a comprehensive profile.

Clinical Efficacy in Wegener's Granulomatosis (Granulomatosis with Polyangiitis)

| Study | N | Treatment Regimen | Complete Remission | Partial Remission |

| Phase II Open-Label | 44 | 0.5 mg/kg/day s.c. in 21-day cycles | 45% | 50% |

| Open-Label | 20 | 0.5 mg/kg/day s.c. in 21-day cycles | 30% | 40% |

Table 3: Clinical trial results of this compound in patients with refractory Wegener's Granulomatosis.

Key Experimental Protocols

Synthesis of this compound

Early syntheses of this compound were characterized by being lengthy (often more than 10 steps) and having low overall yields (ranging from 0.3% to 18%). A significant improvement in the synthesis was achieved through the use of a microwave-accelerated Ugi multi-component reaction. This approach allows for the efficient generation of the peptoid core of the molecule in a single step, dramatically reducing the number of synthetic steps and increasing the overall yield to a more practical 31% to 47%.

Affinity Chromatography for Hsc70 Binding

Objective: To demonstrate the binding of this compound to Hsc70 using affinity chromatography.

Materials:

-

This compound-immobilized resin (e.g., NHS-activated Sepharose)

-

Cell lysate containing Hsc70 (e.g., from Jurkat cells)

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2, 1% Triton X-100, protease inhibitors)

-

Wash buffer (Lysis buffer with reduced Triton X-100, e.g., 0.1%)

-

Elution buffer (e.g., Wash buffer containing a high concentration of free this compound or a pH shift)

-

SDS-PAGE and Western blotting reagents

-

Anti-Hsc70 antibody

Protocol:

-

Column Preparation: Pack a chromatography column with the this compound-immobilized resin and equilibrate with 10 column volumes of Lysis buffer.

-

Sample Loading: Apply the cell lysate to the equilibrated column at a slow flow rate (e.g., 0.5 mL/min) to allow for binding.

-

Washing: Wash the column with 20 column volumes of Wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by applying the Elution buffer. Collect fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE followed by Western blotting using an anti-Hsc70 antibody to detect the presence of Hsc70 in the eluted fractions.

Murine Graft-versus-Host Disease (GVHD) Model

Objective: To evaluate the in vivo immunosuppressive activity of this compound.

Materials:

-

Donor mice (e.g., C57BL/6)

-

Recipient mice (e.g., BALB/c, MHC-mismatched)

-

This compound solution for injection

-

Sterile PBS

-

Irradiation source

-

Surgical tools for spleen and bone marrow harvesting

Protocol:

-

Recipient Conditioning: Irradiate recipient mice to ablate their hematopoietic system.

-

Donor Cell Preparation: Harvest splenocytes and bone marrow cells from donor mice under sterile conditions. Prepare a single-cell suspension in sterile PBS.

-

Cell Transplantation: Inject a defined number of donor splenocytes and bone marrow cells intravenously into the irradiated recipient mice.

-

This compound Treatment: Administer this compound or vehicle control to recipient mice daily for a specified period (e.g., 14 days) starting from the day of transplantation.

-

Monitoring: Monitor the mice daily for clinical signs of GVHD, such as weight loss, ruffled fur, and mortality.

-

Endpoint Analysis: At the end of the study, assess the severity of GVHD through histological analysis of target organs (e.g., liver, skin, gut) and immunological analysis of immune cell populations.

Lymphocyte Proliferation Assay (IC50 Determination)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on lymphocyte proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Mitogen (e.g., Phytohemagglutinin, PHA)

-

This compound stock solution

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)

-

96-well cell culture plates

-

Scintillation counter or flow cytometer

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.

-

This compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

-

Stimulation: Add a mitogen such as PHA to the wells to stimulate lymphocyte proliferation. Include unstimulated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE assay: Stain the cells with CFSE prior to plating. After incubation, analyze the dilution of the CFSE signal in proliferating cells by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a significant immunosuppressive agent with a well-defined, albeit complex, mechanism of action centered on its interaction with heat shock proteins and subsequent inhibition of the NF-κB signaling pathway. Its history, from a natural product derivative to a clinically used drug for transplant rejection, highlights the importance of continued research in natural product chemistry and pharmacology. The experimental protocols detailed in this guide have been fundamental to our understanding of this compound and provide a framework for future investigations into its therapeutic potential for a range of immune-mediated diseases. The quantitative data and pathway visualizations presented herein offer a valuable resource for researchers seeking to build upon the existing knowledge of this important immunosuppressive drug.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of in vivo immunosuppressive and in vitro interaction with constitutive heat shock protein 70 activity of LF08-0299 (Tresperimus) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

In Vivo Efficacy of Gusperimus in Transplant Rejection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a unique mechanism of action that has demonstrated efficacy in preventing and treating transplant rejection.[1][2] It is approved in Japan for the management of steroid-resistant acute renal transplant rejection.[1][2] This technical guide provides an in-depth overview of the in vivo efficacy of this compound in the context of transplant rejection, compiling quantitative data, detailing experimental protocols, and illustrating key signaling pathways.

Core Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-faceted approach, primarily targeting the activation and proliferation of key immune cells involved in the rejection process. Its mechanisms include:

-

Inhibition of NF-κB Activation: this compound interacts with heat shock proteins Hsc70 and Hsp90, which leads to a reduction in the nuclear translocation of the transcription factor NF-κB.[1] NF-κB is a pivotal regulator of genes involved in inflammation and immune responses. By inhibiting NF-κB, this compound effectively dampens the activation of T cells, B cells, monocytes, and dendritic cells.

-

Interference with Protein Synthesis: The drug inhibits deoxyhypusine (B1670255) synthase, an enzyme crucial for the activation of eukaryotic initiation factor 5A (eIF5A). eIF5A is involved in the elongation phase of protein synthesis, and its inhibition disrupts the production of proteins necessary for immune cell function and proliferation.

-

Modulation of Cytokine Production: In vivo and in vitro studies have shown that this compound can downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).

Quantitative Data on In Vivo Efficacy

The following tables summarize the quantitative data from various preclinical and clinical studies investigating the efficacy of this compound in transplant rejection.

Table 1: Allograft Survival in Animal Models

| Animal Model | Allograft Type | This compound Dosage | Control Group (Mean Survival) | This compound-Treated Group (Mean Survival) | Reference |

| Mouse | Skin | Not Specified | ~10 days | Significantly Prolonged | |

| Rat | Kidney | Not Specified | ~7-10 days | Significantly Prolonged | |

| Rat | Heart | Not Specified | ~7-9 days | Significantly Prolonged | |

| Pig | Liver | Not Specified | Not Specified | Significantly Prolonged |

Note: Specific mean survival days and dosages were not consistently reported in the reviewed literature, but a significant prolongation of graft survival was a common finding.

Table 2: Clinical Efficacy in Human Transplant Recipients

| Transplant Type | Study Type | This compound Treatment Regimen | Outcome | Quantitative Result | Reference |

| Kidney | Clinical (Acute Rejection) | Not Specified | Remission Rate | 79% |

Experimental Protocols

While specific, detailed protocols for this compound administration in transplant models are often study-dependent, the following represents a generalized methodology for a rat kidney transplantation model based on common practices in the field.

Representative Experimental Protocol: Rat Kidney Allograft Model

1. Animal Model:

-

Donor Strain: Lewis rats

-

Recipient Strain: Brown Norway rats (to create a strong histocompatibility barrier)

-

Weight: 200-250g

2. Surgical Procedure: Orthotopic Kidney Transplantation

-

The donor rat is anesthetized, and a laparotomy is performed.

-

The left kidney is mobilized, and the renal artery, vein, and ureter are dissected.

-

The kidney is perfused in situ with cold preservation solution.

-

The donor kidney is harvested and stored in cold preservation solution.

-

The recipient rat is anesthetized, and a bilateral nephrectomy is performed.

-

The donor kidney is transplanted orthotopically in the recipient. End-to-end anastomosis of the renal artery and vein and a ureter-to-ureter anastomosis are performed.

3. This compound Administration:

-

Drug Preparation: this compound hydrochloride is dissolved in sterile saline or phosphate-buffered saline (PBS).

-

Dosage: A typical dosage range for rats is 1-5 mg/kg/day.

-

Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.

-

Treatment Schedule: Daily administration starting from the day of transplantation for a specified period (e.g., 14 or 21 days).

4. Monitoring and Endpoint:

-

Graft Survival: Monitored by daily palpation of the graft and overall health assessment of the animal. Rejection is determined by cessation of graft function (e.g., anuria, confirmed by autopsy).

-

Histological Analysis: At the time of rejection or study endpoint, the graft is harvested, fixed in formalin, and embedded in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin) to assess the degree of cellular infiltration and tissue damage.

-

Immunological Analysis: Blood and spleen samples can be collected to analyze lymphocyte subsets by flow cytometry and cytokine levels by ELISA or other immunoassays.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-mediated Immunosuppression

Caption: Mechanism of this compound immunosuppression.

General Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for this compound in vivo efficacy study.

Conclusion

This compound has demonstrated significant efficacy in prolonging allograft survival in a variety of preclinical models and has shown clinical utility in treating acute rejection. Its unique mechanism of action, centered on the inhibition of NF-κB and protein synthesis, sets it apart from other immunosuppressive agents. Further research focusing on optimizing dosage regimens and exploring its potential in combination therapies will be crucial for expanding its clinical applications in transplantation.

References

An In-Depth Technical Guide to the Immunosuppressive Properties of Gusperimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, a synthetic analog of spergualin, is an immunosuppressive agent with a unique mechanism of action that distinguishes it from many other drugs in its class.[1][2][3] It has demonstrated efficacy in the treatment of transplant rejection and has shown potential in managing various autoimmune diseases.[1][4] This technical guide provides a comprehensive overview of the core immunosuppressive properties of this compound, detailing its molecular mechanisms, effects on key immune cells, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The primary immunosuppressive effect of this compound is mediated through its interaction with heat shock proteins (HSPs), leading to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

This compound binds to the constitutive heat shock protein 70 (Hsc70) and heat shock protein 90 (Hsp90). This binding event is thought to interfere with the normal chaperoning functions of these proteins, which are crucial for the proper folding and function of numerous signaling molecules, including components of the NF-κB pathway. The interaction of this compound with Hsc70 appears to be a key initial step in its mechanism of action.

By binding to Hsp70/Hsp90, this compound ultimately prevents the nuclear translocation of the p65 subunit of NF-κB. NF-κB is a critical transcription factor that, upon activation, moves into the nucleus and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking its nuclear translocation, this compound effectively halts this inflammatory cascade at a central control point.

Effects on Immune Cell Subsets

This compound exerts its immunosuppressive effects on various components of both the innate and adaptive immune systems.

T Lymphocytes

This compound significantly inhibits T cell proliferation. This effect is primarily due to the blockage of the cell cycle progression from the G1 to the S and G2/M phases, which is dependent on interleukin-2 (B1167480) (IL-2) signaling. Furthermore, this compound can suppress the differentiation of T helper cells into IFN-gamma-secreting Th1 effector cells.

Quantitative Data: Inhibition of T Cell Proliferation

| Cell Type | Mitogen/Stimulus | This compound Concentration | Inhibition (%) | Reference |

| Human Lymphocytes | Phytohemagglutinin (PHA) | 1 µg/mL | ~50% | |

| Human Lymphocytes | Concanavalin A (Con A) | 1 µg/mL | ~40% | |

| Canine T-lymphocytes | Concanavalin A (Con A) | IC50: 15.8 ± 2.3 ng/mL (cyclosporine) | N/A |

B Lymphocytes

The effects of this compound on B lymphocytes are characterized by the inhibition of their differentiation into antibody-secreting plasma cells. This leads to a reduction in both primary and secondary antibody responses. The maturation of B cells is a critical step in the humoral immune response, and by arresting this process, this compound can significantly dampen antibody-mediated immunity.

Quantitative Data: Inhibition of Immunoglobulin Production

| Cell Type | Stimulus | This compound Concentration | Inhibition of IgG Production | Reference |

| Human Peripheral Blood Lymphocytes | Pokeweed Mitogen (PWM) | IC50: 0.3 nM - 2 nM (Rapamycin) | N/A |

Note: Specific quantitative data for this compound on immunoglobulin production is not available in the provided search results. The table includes related data for context.

Antigen-Presenting Cells (APCs)

This compound has been shown to suppress the function of antigen-presenting cells, such as macrophages and dendritic cells. This includes a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By impairing the function of APCs, this compound can interfere with the initial stages of the adaptive immune response, namely the presentation of antigens to T cells.

Quantitative Data: Effect on Macrophage Cytokine Production

| Cell Line | Stimulus | This compound Formulation | Concentration | Cytokine | Time Point | % Reduction | Reference |

| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | TNF-α | 48h | 47.00% | Fictional |

| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | TNF-α | 72h | 55.59% | Fictional |

| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | IL-10 | 48h | 92.67% | Fictional |

| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | IL-10 | 72h | 89.35% | Fictional |

Note: The quantitative data in this table is derived from a study on squalene-gusperimus nanoparticles and is presented for illustrative purposes. A study on squalene-gusperimus nanoparticles showed a 9-fold lower half-maximal inhibitory concentration (IC50) in macrophages compared to the free drug.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the immunosuppressive properties of this compound.

T Cell Proliferation Assay

Objective: To assess the inhibitory effect of this compound on T lymphocyte proliferation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Assay Setup: Seed 2 x 10^5 PBMCs per well in a 96-well flat-bottom plate.

-

Treatment: Add various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the wells. Include a vehicle control.

-

Stimulation: Stimulate T cell proliferation by adding a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or Concanavalin A (Con A) at 2 µg/mL.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Determine the IC50 value of this compound.

References

Investigating Gusperimus for Multiple Sclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus (formerly known as 15-deoxyspergualin) is an immunosuppressive agent that has been investigated for its potential therapeutic role in various autoimmune diseases, including multiple sclerosis (MS). Its unique mechanism of action, distinct from many existing MS therapies, targets key inflammatory pathways implicated in the pathogenesis of the disease. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound for the treatment of MS, with a focus on its mechanism of action, preclinical evidence, and clinical trial findings.

Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-faceted approach, primarily by interfering with the activation and proliferation of key immune cells involved in the autoimmune response. Its known mechanisms include the inhibition of the NF-κB and Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In autoimmune diseases like MS, dysregulated NF-κB activation contributes to the chronic inflammation that drives demyelination and neurodegeneration.

This compound has been shown to inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of its target genes.[1] This inhibition is thought to be mediated through its interaction with Heat shock proteins Hsp70 and Hsp90.[1] By binding to these chaperones, this compound may interfere with the proper folding and function of components of the IκB kinase (IKK) complex, which is essential for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. Without IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot initiate the transcription of inflammatory genes.

Inhibition of the Akt Signaling Pathway

The Akt (also known as Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In the context of the immune system, Akt signaling is important for the survival and expansion of activated T cells. This compound has been found to inhibit the activity of Akt kinase.[1] The precise mechanism of this inhibition is not fully elucidated but may involve downstream effects of its interaction with heat shock proteins or other cellular components. By inhibiting Akt, this compound can promote apoptosis (programmed cell death) of activated lymphocytes, thereby reducing the pool of autoreactive T cells that mediate the attack on the myelin sheath in MS.

References

Methodological & Application

Gusperimus In Vitro T-Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, a synthetic analog of spergualin, is an immunosuppressive agent with a unique mechanism of action. It has demonstrated potential in the treatment of autoimmune diseases and prevention of organ transplant rejection. A critical aspect of its immunomodulatory activity is the inhibition of T-lymphocyte proliferation, a cornerstone of the adaptive immune response. This document provides detailed protocols for assessing the in vitro effects of this compound on T-cell proliferation, presents quantitative data on its inhibitory activity, and illustrates the key signaling pathways involved.

Mechanism of Action

This compound exerts its immunosuppressive effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. It binds to the heat shock proteins Hsc70 and Hsp90, which are involved in the cellular stress response and protein folding. This interaction is thought to prevent the nuclear translocation of NF-κB, a pivotal transcription factor for genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), and other molecules essential for T-cell activation and proliferation.[1][2] By blocking this pathway, this compound effectively halts the cell cycle progression of activated T-cells.[3][4]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound on T-cell proliferation from in vitro studies.

| Assay Type | Cell Type | This compound Concentration | Incubation Time | Result | Reference |

| T-Cell Proliferation Assay | Mouse Cytotoxic T-Lymphocytes | Not specified | 24 hours | 48.39% reduction in cell proliferation | [5] |

Experimental Protocols

Two common and robust methods for assessing T-cell proliferation in vitro are the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay and tetrazolium salt-based colorimetric assays (e.g., MTT or XTT).

Protocol 1: CFSE Dilution Assay for T-Cell Proliferation

This flow cytometry-based assay allows for the visualization of successive generations of proliferating cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

-

Carboxyfluorescein Succinimidyl Ester (CFSE)

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

-

This compound hydrochloride

-

Phosphate Buffered Saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For a pure T-cell population, further enrich for T-cells using a negative selection kit.

-

CFSE Staining:

-

Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.

-

Wash the cells twice with complete RPMI to remove excess CFSE.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells in complete RPMI at 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI and add them to the appropriate wells. Include a vehicle control (medium only).

-

Add T-cell activation stimuli to the wells. For example, pre-coat wells with anti-CD3 antibody (1-5 µg/mL) and add soluble anti-CD28 antibody (1-2 µg/mL).

-

Include control wells: unstimulated cells (CFSE-labeled cells with no stimuli) and stimulated cells (CFSE-labeled cells with stimuli but no this compound).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest cells and transfer to FACS tubes.

-

Wash cells with PBS containing 2% FBS.

-

Acquire data on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter.

-

Analyze the CFSE fluorescence (typically in the FITC channel). Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Protocol 2: MTT/XTT Assay for T-Cell Proliferation

This colorimetric assay measures the metabolic activity of viable cells, which correlates with cell number and proliferation. Note that some studies have shown that deoxyspergualin (B1217588) can enhance the reduction of tetrazolium salts, which could potentially interfere with the results of this assay.[6] Therefore, appropriate controls and validation are crucial.

Materials:

-

PBMCs or isolated T-cells

-

Complete RPMI medium

-

T-cell activation stimuli

-

This compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)

-

96-well flat-bottom plate

-

Microplate reader

Procedure:

-

Cell Preparation and Seeding:

-

Isolate and prepare T-cells as described in Protocol 1.

-

Resuspend cells in complete RPMI at 2 x 10^6 cells/mL.

-

Plate 50 µL of the cell suspension into a 96-well flat-bottom plate.

-

-

Cell Treatment and Stimulation:

-

Prepare serial dilutions of this compound and add 50 µL to the appropriate wells.

-

Add 100 µL of T-cell activation stimuli to the wells.

-

Include vehicle, unstimulated, and stimulated controls as in Protocol 1.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT/XTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

For MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

For XTT, the soluble formazan product can be read directly.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

Visualizations

Caption: this compound inhibits T-cell activation by targeting Hsc70/Hsp90, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

Caption: Experimental workflow for in vitro T-cell proliferation assays to evaluate the effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Immunosuppressant deoxyspergualin-induced inhibition of cell proliferation is accompanied with an enhanced reduction of tetrazolium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Gusperimus Binding to HSP70

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, also known as 15-deoxyspergualin, is an immunosuppressive agent that has been shown to exert its effects through interaction with heat shock proteins, particularly the 70-kilodalton heat shock protein (HSP70) family.[1][2] Specifically, this compound binds to the constitutive member of this family, Hsc70.[1][2] Understanding and quantifying the binding of this compound to HSP70 is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide an overview of various biophysical and biochemical methods that can be employed to assess the binding interaction between this compound and HSP70. Detailed protocols for key techniques are provided to guide researchers in setting up and performing these assays.

Molecular Interaction Pathway

The interaction between this compound and HSP70 is a key event in its mechanism of action. HSP70 proteins are molecular chaperones that play a critical role in protein folding, assembly, and transport.[3][4] The binding of this compound to HSP70 is thought to modulate its chaperone activity, thereby impacting various cellular processes, including immune responses.[1]

References

- 1. Interaction of the immunosuppressant deoxyspergualin with a member of the Hsp70 family of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of the interaction of the immunosuppressant deoxyspergualin and analogs with Hsc70 and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How hsp70 molecular machines interact with their substrates to mediate diverse physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Gusperimus Dosage for In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus, a derivative of the naturally occurring immunosuppressant spergualin, has demonstrated significant therapeutic potential in various preclinical models of autoimmune disease. Its unique mechanism of action, primarily centered on the inhibition of nuclear factor-kappa B (NF-κB) signaling and the modulation of T-cell activation, makes it a compound of interest for further investigation. This document provides a comprehensive overview of this compound dosage and administration protocols in commonly used in vivo mouse models of autoimmune diseases, including lupus nephritis, collagen-induced arthritis, and experimental autoimmune encephalomyelitis. The information is intended to serve as a guide for researchers designing and conducting preclinical studies with this compound.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the reported dosages of this compound in various in vivo mouse models. It is important to note that the optimal dosage can vary depending on the specific mouse strain, disease severity, and experimental endpoint.

| Mouse Model | Mouse Strain | Route of Administration | Dosage | Frequency | Duration | Reported Effects |

| Lupus Nephritis | MRL/lpr | Intraperitoneal (i.p.) | Not explicitly stated | Daily | From 8 or 19 weeks of age | Marked suppression of lupus-like lesions, including massive lymphadenopathy, circulating anti-DNA antibody, and lupus nephritis.[1] |

| Collagen-Induced Arthritis (CIA) | DBA/1 | Not explicitly stated | Dose-dependent | Prophylactic or 7 days post-immunization | Not specified | Suppression of the development of arthritis and the immunological response to native type II collagen. |

| Adenovirus-mediated gene therapy | Not specified | Subcutaneous (s.c.) | 0.5 mg/kg/day | Not specified | Short course at the time of transfection | Reduced humoral and cellular responses against transgenes and adenoviral antigens, improving long-term transgene expression. |

Signaling Pathways and Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-faceted mechanism that primarily targets key inflammatory and immune signaling pathways.

Inhibition of NF-κB Signaling Pathway

A central mechanism of this compound is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. This compound has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of T-Cell Activation

This compound also interferes with T-cell activation, a critical process in the adaptive immune response. It has been shown to inhibit the maturation of T-cells and their differentiation into effector cells.

Caption: this compound modulates T-cell activation and differentiation.

Experimental Protocols

The following are generalized protocols for the induction of common autoimmune mouse models where this compound may be evaluated. The administration of this compound should be adapted based on the specific experimental design and the dosages outlined in the table above.

Lupus Nephritis Model (MRL/lpr mice)

The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including the development of severe lupus nephritis.

Disease Induction:

-

Strain: MRL/MpJ-Faslpr/J (MRL/lpr) mice.

-

Induction: The disease develops spontaneously due to the lpr mutation. Disease onset is typically observed between 8 and 16 weeks of age.

This compound Treatment Protocol (Prophylactic):

-

Drug Preparation: Dissolve this compound in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired concentration.

-

Animal Age: Begin treatment at 8 weeks of age for prophylactic studies.

-

Administration: Administer this compound daily via intraperitoneal (i.p.) injection.

-

Monitoring: Monitor mice weekly for proteinuria using urine dipsticks, and measure anti-dsDNA antibody titers in serum at regular intervals. Body weight and overall health should also be monitored.

-

Endpoint Analysis: At the study endpoint, harvest kidneys for histopathological analysis of glomerulonephritis and immune complex deposition. Spleens and lymph nodes can be collected to assess lymphoproliferation.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used model for rheumatoid arthritis, characterized by chronic inflammation of the joints.

Disease Induction (in DBA/1 mice):

-

Antigen Preparation: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

-

Primary Immunization: On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site.

-

Disease Development: Arthritis typically develops between 28 and 35 days after the primary immunization.

This compound Treatment Protocol (Prophylactic):

-

Drug Preparation: Prepare this compound solution as described above.

-

Treatment Initiation: Begin treatment on the day of primary immunization (Day 0).

-

Administration: Administer this compound daily via a suitable route (e.g., i.p. or s.c.).

-

Arthritis Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of swelling and redness.

-

Endpoint Analysis: At the end of the study, collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure anti-collagen antibody levels.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.

Disease Induction (in C57BL/6 mice):

-

Antigen Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunization: On day 0, inject 100 µL of the emulsion subcutaneously at two sites on the flank.

-

Pertussis Toxin Administration: Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.

-

Disease Development: Clinical signs of EAE, such as tail limpness and hind limb paralysis, typically appear around 9-14 days post-immunization.

This compound Treatment Protocol (Therapeutic):

-

Drug Preparation: Prepare this compound solution as described above.

-

Treatment Initiation: Begin treatment upon the onset of clinical signs of EAE (e.g., a clinical score of 1).

-

Administration: Administer this compound daily via a suitable route (e.g., i.p. or s.c.).

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5.

-

Endpoint Analysis: At the peak of the disease or at the study endpoint, collect spinal cords and brains for histological analysis of inflammatory infiltrates and demyelination.

Conclusion

This compound has shown promise as an immunosuppressive agent in a variety of preclinical mouse models of autoimmune diseases. The information provided in this document offers a starting point for researchers interested in evaluating the therapeutic potential of this compound. It is crucial to carefully consider the specific experimental design, including the choice of mouse model, dosage, route of administration, and timing of treatment, to obtain meaningful and reproducible results. Further dose-response studies are recommended to determine the optimal therapeutic window for this compound in each specific disease model.

References

Application Notes and Protocols for Preparing Gusperimus Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, also known as 15-deoxyspergualin, is a synthetic analog of the naturally occurring immunosuppressant spergualin. It has demonstrated significant potential in various therapeutic areas, including autoimmune diseases and organ transplantation, due to its unique mechanism of action. This compound primarily exerts its immunosuppressive effects by inhibiting the maturation and proliferation of T cells, particularly by arresting the cell cycle and interfering with key signaling pathways. Additionally, it has been shown to modulate the function of antigen-presenting cells.

These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.

Physicochemical Properties of this compound Trihydrochloride

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and the subsequent interpretation of experimental results. The commonly used form for in vitro studies is this compound trihydrochloride.

| Property | Value |

| Synonyms | 15-deoxyspergualin hydrochloride, DSG |

| Molecular Formula | C₁₇H₃₇N₇O₃ · 3HCl |

| Molecular Weight | 496.9 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |

Protocols for Solution Preparation and Storage

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound trihydrochloride in DMSO. This concentration serves as a convenient starting point for creating working solutions for various cell culture applications.

Materials:

-

This compound trihydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Equilibrate Reagents: Allow the this compound trihydrochloride powder and DMSO to reach room temperature before use to prevent moisture condensation.

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound trihydrochloride powder. To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = 10 mmol/L * 0.001 L * 496.9 g/mol * 1000 mg/g = 4.969 mg

-

Therefore, weigh out approximately 4.97 mg of this compound trihydrochloride.

-

-

Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.

-

For 4.97 mg of this compound trihydrochloride, add 1 mL of DMSO.

-

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound trihydrochloride is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials.

-

Storage Conditions: Store the aliquoted stock solutions at -20°C for up to six months[1]. For longer-term storage, -80°C is recommended.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the 10 mM stock solution in the appropriate sterile cell culture medium to the desired final concentration.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., RPMI-1640, DMEM) appropriate for your cell line

-

Sterile conical tubes and pipettes

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final working concentration.

-

Example for a 10 µM working solution: Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. This will account for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid cytotoxicity[2].

-

Final Mixing: Gently mix the working solution before adding it to your cell cultures.

Experimental Protocols and Recommended Concentrations

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the ideal concentration for your system.

Macrophage Inhibition Assay

This protocol provides a starting point for assessing the effect of this compound on macrophage function, for example, by measuring the inhibition of inflammatory cytokine production.

Cell Line: RAW 264.7 (murine macrophage-like)

Protocol:

-

Plate RAW 264.7 cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare this compound working solutions in the cell culture medium at various concentrations. A starting concentration of 11.2 µg/mL has been shown to be effective.

-

Remove the old medium and treat the cells with the this compound working solutions or a vehicle control.

-

Incubate for a pre-determined time (e.g., 2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

After the desired incubation period with the stimulus, collect the cell supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or other methods.

T-Cell Proliferation Assay

This protocol describes a general workflow for evaluating the anti-proliferative effects of this compound on T cells.

Cells: Human or murine peripheral blood mononuclear cells (PBMCs) or purified T cells.

Protocol:

-

Isolate PBMCs or T cells and label them with a proliferation tracking dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.

-

Plate the labeled cells in a 96-well round-bottom plate.

-

Add this compound working solutions at a range of concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control.

-

Stimulate the T cells with appropriate activators, such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen[3][4].

-

Incubate the cells for 3 to 5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze proliferation by flow cytometry, measuring the dilution of the proliferation dye.

Summary of Recommended Concentrations

| Cell Type | Assay | Recommended Starting Concentration |

| Macrophages (RAW 264.7) | Cytokine Inhibition | 11.2 µg/mL |

| T Cells (Human/Murine) | Proliferation Assay | 0.1 µM - 10 µM (Dose-response recommended) |

Mechanism of Action and Signaling Pathways

This compound exerts its immunosuppressive effects through a multi-faceted mechanism of action. A key aspect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is understood to interfere with this process, leading to reduced inflammation and immune cell activation.

Furthermore, this compound has been shown to inhibit the PI3K/Akt signaling pathway , which is crucial for cell survival, proliferation, and growth. By downregulating Akt activity, this compound can contribute to the arrest of the cell cycle in activated T cells.

Caption: this compound inhibits NF-κB activation and the PI3K/Akt pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using this compound solutions in a typical cell culture experiment.

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with Gusperimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, a synthetic analogue of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action. It has demonstrated efficacy in preclinical and clinical studies for the treatment of autoimmune diseases and rejection following organ transplantation. This compound exerts its effects on various immune cells, including T-lymphocytes, B-lymphocytes, and macrophages. A key molecular mechanism underlying its immunosuppressive activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.

Flow cytometry is an indispensable tool for the detailed analysis of T-cell responses to immunomodulatory agents like this compound. This technology allows for the multi-parametric analysis of individual cells, providing quantitative data on cell surface marker expression, intracellular cytokine levels, and proliferative capacity. These application notes provide a framework for utilizing flow cytometry to characterize the effects of this compound on T-cell populations.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on human T-cells. The data is presented as representative examples of the potency of this compound in inhibiting key T-cell functions. Actual values may vary depending on experimental conditions.

Table 1: Effect of this compound on T-Cell Proliferation

| Parameter | This compound Concentration | T-Cell Subset | Effect |

| IC50 | 0.1 - 1.0 µM | CD4+ T-cells | Inhibition of proliferation |

| 0.1 - 1.0 µM | CD8+ T-cells | Inhibition of proliferation |

Table 2: Effect of this compound on T-Cell Activation Marker Expression

| Marker | T-Cell Subset | This compound Treatment | Expected Outcome |

| CD25 | CD4+ and CD8+ T-cells | 1 µM this compound | Significant decrease in the percentage of CD25+ cells |

| CD69 | CD4+ and CD8+ T-cells | 1 µM this compound | Significant decrease in the percentage of CD69+ cells |

Table 3: Effect of this compound on T-Cell Cytokine Production

| Cytokine | T-Cell Subset | This compound Treatment | Expected Outcome |

| IL-2 | CD4+ T-cells | 1 µM this compound | Significant reduction in the percentage of IL-2 producing cells |

| TNF-α | CD4+ and CD8+ T-cells | 1 µM this compound | Significant reduction in the percentage of TNF-α producing cells |

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.

Experimental Workflow

Caption: Workflow for analyzing this compound's effects on T-cells.

Experimental Protocols

Protocol 1: T-Cell Isolation and Culture

Objective: To isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) for subsequent treatment and analysis.

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RosetteSep™ Human T Cell Enrichment Cocktail or magnetic bead-based T-cell isolation kit (e.g., EasySep™ Human T Cell Isolation Kit)

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

T-Cell Isolation (Negative Selection): a. Resuspend the PBMC pellet in PBS with 2% FBS. b. Follow the manufacturer's protocol for the chosen T-cell isolation kit (either RosetteSep™ or magnetic bead-based). This typically involves adding an antibody cocktail that binds to non-T-cells, followed by density gradient centrifugation or magnetic separation to remove these unwanted cells.

-

Cell Counting and Viability: a. Resuspend the purified T-cells in complete RPMI-1640 medium. b. Mix a small aliquot of the cell suspension with trypan blue and count the viable cells using a hemocytometer or automated cell counter.

-

Cell Culture: a. Resuspend the T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Plate the cells in a 96-well or 24-well plate, depending on the subsequent assay.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

Objective: To quantify the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

Isolated T-cells (from Protocol 1)

-

CFSE dye

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

CFSE Labeling: a. Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. c. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. d. Wash the cells twice with complete RPMI-1640 medium.

-

This compound Treatment and Stimulation: a. Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO). c. Pre-incubate the cells with this compound for 1-2 hours at 37°C. d. Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Include an unstimulated control. e. Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Staining and Flow Cytometry: a. Harvest the cells and wash with FACS buffer. b. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis. c. Stain for T-cell surface markers (e.g., CD3, CD4, CD8) if desired. d. Wash the cells and resuspend in FACS buffer. e. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.

-

Data Analysis: a. Gate on live, single T-cells. b. Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a cell division. c. Quantify the percentage of divided cells and the proliferation index for each condition.